molecular formula C11H9F3O2 B8347996 4[-(Trifluoromethoxy)phenyl]-3-buten-2-one

4[-(Trifluoromethoxy)phenyl]-3-buten-2-one

Cat. No.: B8347996
M. Wt: 230.18 g/mol
InChI Key: XVJDSROBUMSMGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4[-(Trifluoromethoxy)phenyl]-3-buten-2-one is a useful research compound. Its molecular formula is C11H9F3O2 and its molecular weight is 230.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H9F3O2

Molecular Weight

230.18 g/mol

IUPAC Name

4-[2-(trifluoromethoxy)phenyl]but-3-en-2-one

InChI

InChI=1S/C11H9F3O2/c1-8(15)6-7-9-4-2-3-5-10(9)16-11(12,13)14/h2-7H,1H3

InChI Key

XVJDSROBUMSMGU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetrabutylammonium iodide (0.4 g, 0.05 mol) was added to a well-stirred biphasic mixture of 12 mL of 50% NaOH and 20 mL of methylene chloride under a nitrogen atmosphere. A solution of 3-trifluoromethoxybenzaldehyde (4.0 g, 0.021 mol) and diethyl (2-oxopropyl)phosphonate (4.08 g, 0.021 mol) in 4.0 mL of methylene chloride was added dropwise to the stirred solution. The resulting mixture was stirred at room temperature for 15 min, then quenched with water and extracted with hexane. The hexane layer was dried over MgSO4. The crude product was purified by flash column chromatography on silica gel eluting with 1:10 ethyl acetate in hexane to give 2.6 g (54%) of the desired 4[-(trifluoromethoxy)phenyl]-3-buten-2-one product as a yellow oil. 1H NMR (CDCl3) δ7.43 (m, 4H), 7.20 (d, 1H), 6.65 (d, 2H), 2.29 (s, 3H). 19F NMR (CDCl3) δ−62.05 (s, 3F).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.08 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
catalyst
Reaction Step Two

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